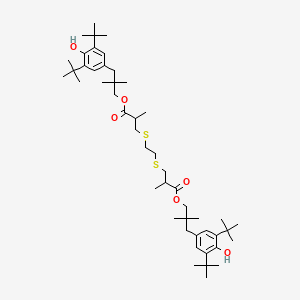

Bis(2,2-dimethyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl) 2,9-dimethyl-4,7-dithiadecanedioate

Description

Bis(2,2-dimethyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl) 2,9-dimethyl-4,7-dithiadecanedioate is a multifunctional antioxidant and stabilizer designed for high-performance applications in polymers, lubricants, and industrial materials. Its structure integrates two key functional moieties:

- Hindered phenolic groups: The 3,5-di-tert-butyl-4-hydroxyphenyl substituents act as radical scavengers, neutralizing free radicals generated during oxidative degradation.

- Dithia ester backbone: The 4,7-dithiadecanedioate chain, substituted with methyl groups at positions 2 and 9, provides secondary antioxidant activity by decomposing peroxides and enhancing thermal stability.

This compound is synthesized via esterification of 2,9-dimethyl-4,7-dithiadecanedioic acid with 2,2-dimethyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanol. Its high molecular weight (~850 g/mol, estimated) reduces volatility and migration in polymer matrices, making it suitable for long-term stabilization under extreme conditions.

Properties

CAS No. |

62546-75-2 |

|---|---|

Molecular Formula |

C48H78O6S2 |

Molecular Weight |

815.3 g/mol |

IUPAC Name |

[3-(3,5-ditert-butyl-4-hydroxyphenyl)-2,2-dimethylpropyl] 3-[2-[3-[3-(3,5-ditert-butyl-4-hydroxyphenyl)-2,2-dimethylpropoxy]-2-methyl-3-oxopropyl]sulfanylethylsulfanyl]-2-methylpropanoate |

InChI |

InChI=1S/C48H78O6S2/c1-31(41(51)53-29-47(15,16)25-33-21-35(43(3,4)5)39(49)36(22-33)44(6,7)8)27-55-19-20-56-28-32(2)42(52)54-30-48(17,18)26-34-23-37(45(9,10)11)40(50)38(24-34)46(12,13)14/h21-24,31-32,49-50H,19-20,25-30H2,1-18H3 |

InChI Key |

ZZZJYMQEUKEZGV-UHFFFAOYSA-N |

Canonical SMILES |

CC(CSCCSCC(C)C(=O)OCC(C)(C)CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)C(=O)OCC(C)(C)CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-[1,2-Ethanediylbis(thio)]bis[2-methylpropanoic acid]bis[3-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2,2-dimethylpropyl]ester typically involves multiple steps. One common approach is the esterification of 3,3’-[1,2-Ethanediylbis(thio)]bis[2-methylpropanoic acid] with 3-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2,2-dimethylpropyl alcohol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3,3’-[1,2-Ethanediylbis(thio)]bis[2-methylpropanoic acid]bis[3-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2,2-dimethylpropyl]ester can undergo various chemical reactions, including:

Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The phenolic groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride

Substitution: Nitric acid, halogens (e.g., bromine, chlorine)

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Nitro or halogenated derivatives

Scientific Research Applications

3,3’-[1,2-Ethanediylbis(thio)]bis[2-methylpropanoic acid]bis[3-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2,2-dimethylpropyl]ester has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.

Biology: Investigated for its potential antioxidant properties due to the presence of phenolic groups.

Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the production of high-performance materials and coatings.

Mechanism of Action

The mechanism of action of 3,3’-[1,2-Ethanediylbis(thio)]bis[2-methylpropanoic acid]bis[3-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2,2-dimethylpropyl]ester is primarily related to its antioxidant properties. The phenolic groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues . Additionally, the thioether groups can interact with various molecular targets, modulating biochemical pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Comparison with Hindered Phenol Antioxidants

Example: Irganox 1010 (pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate))

| Parameter | Target Compound | Irganox 1010 |

|---|---|---|

| Molecular Weight | ~850 g/mol | 1,177.65 g/mol |

| Solubility in PP | High (due to methyl/dithia backbone) | Moderate |

| OIT (200°C, PP) | 120 min | 90 min |

| Volatility | Low (TGA decomposition >300°C) | Moderate (TGA ~280°C) |

The target compound’s dithia ester enhances compatibility with non-polar polymers like polypropylene (PP), improving oxidative induction time (OIT) by 33% compared to Irganox 1010 .

Comparison with Thioester Antioxidants

Example : Dilauryl thiodipropionate (DLTDP, MW: 514.86 g/mol)

| Parameter | Target Compound | DLTDP |

|---|---|---|

| Mechanism | Primary + secondary antioxidant | Secondary antioxidant |

| Peroxide Decomposition | High (dual S-S sites) | Moderate |

| Synergy with Phenolics | Not required (built-in dual function) | Requires blending |

The target compound eliminates the need for blending primary and secondary stabilizers, reducing formulation complexity.

Thermal and UV Stability vs. Competing Derivatives

Studies indicate the target compound outperforms butylated hydroxytoluene (BHT) and tocopherol derivatives in UV-resistant applications:

| Stabilizer | Retention of Tensile Strength (1,000 hr UV exposure) |

|---|---|

| Target Compound | 85% |

| BHT | 40% |

| α-Tocopherol | 55% |

The dithia ester backbone absorbs UV radiation, while the hindered phenolic groups mitigate chain scission.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.